5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one is an organic compound that features a furan ring attached to a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of furan-3-carbaldehyde with 3-methyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thioxo group can be reduced to a thiol group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and thioxoimidazolidinone core may interact with biological macromolecules, leading to changes in their function and activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one
- 5-(Furan-3-ylmethylene)-2-thioxoimidazolidin-4-one
- 3-Methyl-2-thioxoimidazolidin-4-one
Uniqueness
5-(Furan-3-ylmethylene)-3-methyl-2-thioxoimidazolidin-4-one is unique due to the specific positioning of the furan ring and the presence of both a thioxo group and a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
(5Z)-5-(furan-3-ylmethylidene)-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H8N2O2S/c1-11-8(12)7(10-9(11)14)4-6-2-3-13-5-6/h2-5H,1H3,(H,10,14)/b7-4- |
InChI Key |
CCCZASJIIGECPS-DAXSKMNVSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=COC=C2)/NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=COC=C2)NC1=S |
Origin of Product |
United States |
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